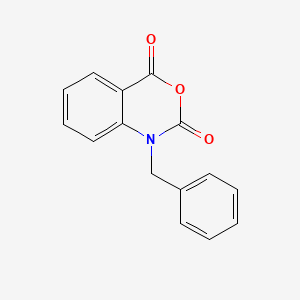

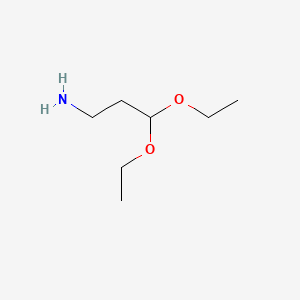

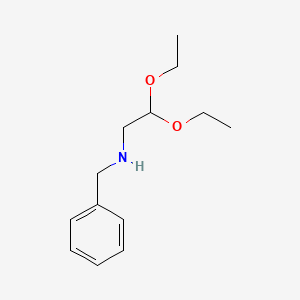

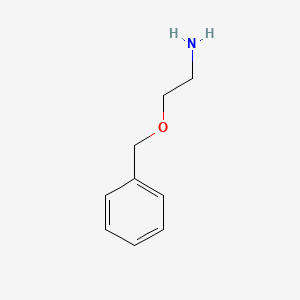

2-(Benzyloxy)-1-ethanamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to “2-(Benzyloxy)-1-ethanamine” involves various chemical reactions, including nucleophilic substitution, Grignard reaction, and oxidation processes. For example, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved by a series of steps starting from 2-chloro-1,1-dimethoxy ethane, showcasing the complexity and versatility of organic synthesis methods in generating such compounds (Shen Liqun, 2011).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by various spectroscopic and crystallographic methods. For instance, the crystal structure, TD/DFT calculations, and Hirshfeld surface analysis of a compound synthesized from piperonal revealed the presence of self-assembling supramolecular frameworks formed through hydrogen bonds, C–H···π, and π···π stacking interactions, demonstrating the complex interactions that govern the solid-state organization of these molecules (Yalei Cai et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving “2-(Benzyloxy)-1-ethanamine” and similar compounds can exhibit a range of reactivities due to the presence of both the ether and amine functionalities. For example, the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate demonstrate its utility in converting alcohols into benzyl ethers, showcasing the compound's role as an intermediate in synthetic organic chemistry (Kevin W. C. Poon & G. Dudley, 2006).

Aplicaciones Científicas De Investigación

Synthesis of Benzyl Ethers and Esters

- Scientific Field: Organic Chemistry

- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-1-ethanamine, is used as a reagent for the synthesis of benzyl ethers and esters . It is considered a mild, convenient, and in some cases uniquely effective new reagent .

- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxy-1-ethanamine . The choice of solvent (toluene vs. trifluoro-toluene) is crucial .

- Results or Outcomes: This methodology has been extended to the synthesis of other arylmethyl ethers .

[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

- Scientific Field: Organic Chemistry

- Results or Outcomes: The outcome of the reaction depends upon the distance between the two groups in the starting compound .

Detection and Monitoring of Thiophenol Levels

- Scientific Field: Environmental and Biological Systems

- Application Summary: 2-(Benzyloxy)thiophenol, a derivative of 2-(Benzyloxy)-1-ethanamine, is used in the detection and monitoring of thiophenol levels in environmental and biological systems.

- Methods of Application: A ratiometric fluorescent probe, DCVP-DNP, was developed for the visualization of thiophenol in environmental samples and living cells.

- Results or Outcomes: This application allows for the detection and monitoring of thiophenol levels.

Synthesis of Benzyl Ethers and Esters

- Scientific Field: Organic Chemistry

- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-1-ethanamine, is used as a reagent for the synthesis of benzyl ethers and esters . This reagent is considered mild, convenient, and in some cases uniquely effective .

- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxy-1-ethanamine . The choice of solvent (toluene vs. trifluoro-toluene) is crucial .

- Results or Outcomes: This methodology has been extended to the synthesis of other arylmethyl ethers .

Oxidation of Alkyl Side-Chains

- Scientific Field: Organic Chemistry

- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This process is enhanced due to the adjacent aromatic ring .

- Methods of Application: The reaction is carried out with strong base .

- Results or Outcomes: The outcome of the reaction depends upon the distance between the two groups in the starting compound .

Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

- Scientific Field: Organic Chemistry

- Results or Outcomes: The outcome of the reaction depends upon the distance between the two groups in the starting compound .

Oxidation of Alkyl Side-Chains

- Scientific Field: Organic Chemistry

- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This process is enhanced due to the adjacent aromatic ring .

- Methods of Application: The reaction is carried out with strong base .

- Results or Outcomes: The outcome of the reaction depends upon the distance between the two groups in the starting compound .

Safety And Hazards

Propiedades

IUPAC Name |

2-phenylmethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGVVOAKITWCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336448 | |

| Record name | 2-(benzyloxy)-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-ethanamine | |

CAS RN |

38336-04-8 | |

| Record name | 2-(benzyloxy)-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzyloxy)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.